REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([O:8][C:9]1[CH:18]=[C:17]([NH2:19])[C:16]([Cl:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH2:7].O>N1C=CC=CC=1>[CH2:5]([O:8][C:9]1[CH:18]=[C:17]([NH:19][C:1](=[O:3])[CH3:2])[C:16]([Cl:20])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH2:7]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C(=O)OC)C=C(C(=C1)N)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
the mixture again cooled in ice
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed successively with H2O, 10% HCl, aqueous saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
affording a solid residue which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from Hexane-Ethyl acetate, M.P. 110°-112° C
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=C(C(=O)OC)C=C(C(=C1)NC(C)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |